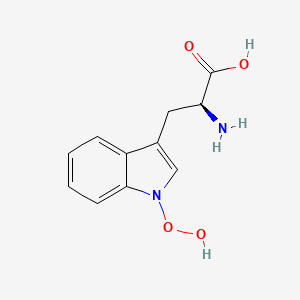

1-hydroperoxy-L-tryptophan

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O4 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1-hydroperoxyindol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O4/c12-9(11(14)15)5-7-6-13(17-16)10-4-2-1-3-8(7)10/h1-4,6,9,16H,5,12H2,(H,14,15)/t9-/m0/s1 |

InChI Key |

STOHYHPMXPRWTJ-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2OO)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2OO)CC(C(=O)O)N |

Origin of Product |

United States |

Formation and Biosynthesis Pathways of 1 Hydroperoxy L Tryptophan

Photooxidation Mechanisms

Photooxidation represents a major route for the formation of 1-hydroperoxy-L-tryptophan, involving the action of singlet oxygen and ozone on the tryptophan molecule.

Singlet Oxygen-Mediated Formation

The reaction between L-tryptophan and singlet molecular oxygen (¹O₂) is a well-documented pathway for the production of this compound. nih.govnih.govmdpi.com This process is of considerable interest in various biological contexts, as proteins are major targets for oxidative damage by excited-state species like singlet oxygen. nih.gov

The photooxidation of L-tryptophan results in the formation of two diastereomeric hydroperoxides: cis-1-hydroperoxy-L-tryptophan (cis-WOOH) and trans-1-hydroperoxy-L-tryptophan (trans-WOOH). nih.govacs.org These isomers can be separated and purified using techniques such as semi-preparative High-Performance Liquid Chromatography (HPLC). nih.govspringernature.com The initial products of the reaction between singlet oxygen and tryptophan are a mixture of these trans and cis hydroperoxides. nih.gov The characterization of these isomers has been achieved through various analytical methods including HPLC, fluorescence, Nuclear Magnetic Resonance (NMR), and liquid chromatography-tandem mass spectrometry. nih.govspringernature.com Under certain conditions, these hydroperoxides can decompose into their corresponding alcohols, cis-WOH and trans-WOH. nih.govspringernature.com

It has been observed that cis-WOOH is the biologically active isomer, capable of inducing vasodilation, while trans-WOOH exhibits minimal physiological impact. The stereospecificity of their interactions with proteins, such as the selective oxidation of cysteine residues in protein kinase G 1α by cis-WOOH, highlights the importance of their distinct three-dimensional structures.

| Property | cis-WOOH | trans-WOOH |

|---|---|---|

| PKG1α oxidation efficiency | High (dimerizes Cys42) | Low |

| Biological activity | Vasodilation, blood pressure reduction | Minimal physiological impact |

The generation of singlet oxygen for the photooxidation of tryptophan is typically facilitated by photosensitizers. These molecules absorb light and transfer the energy to ground-state triplet oxygen, converting it into the highly reactive singlet oxygen. Commonly used photosensitizers for this purpose include Rose Bengal and Methylene Blue. capes.gov.brresearchgate.net

The efficiency of these photosensitizers can be influenced by various factors. For instance, studies have shown that the photocatalytic activity of Rose Bengal in tryptophan photooxidation can be affected by the presence of polymers like chitosan. mdpi.com Similarly, the activity of Methylene Blue in generating singlet oxygen can be enhanced in the presence of hyaluronic acid, likely due to the disaggregation of Methylene Blue molecules. mdpi.com The choice of photosensitizer and the reaction conditions are critical for optimizing the yield of this compound. cambridge.org

| Factor | Influence on Reaction | Reference |

|---|---|---|

| Photosensitizer Type | Rose Bengal and Methylene Blue are commonly used. | capes.gov.brresearchgate.net |

| Polymer Presence (e.g., Chitosan) | Can decrease the effective rate constant of photo-oxidation with Rose Bengal. | mdpi.com |

| Polymer Presence (e.g., Hyaluronic Acid) | Can increase the photocatalytic activity of Methylene Blue. | mdpi.com |

| Adsorption Site of Photosensitizer | Photo-oxidation with Methylene Blue on clays (B1170129) only occurs with the sensitizer (B1316253) on the external surface. | cambridge.org |

The reaction of tryptophan with singlet oxygen is characterized by rapid kinetics. The rate constants for the oxidation of tryptophan by singlet oxygen are reported to be in the range of 2–7 × 10⁷ M⁻¹s⁻¹. nih.gov This reaction is a significant contributor to the oxidative degradation of tryptophan under physiological conditions. nih.gov

The formation of this compound is an intermediate step in a more complex series of reactions. These hydroperoxides are relatively unstable and can decompose, particularly at elevated temperatures, to form corresponding alcohols and other products like N-formylkynurenine. nih.govnih.gov The thermodynamics of these reactions favor the formation of the hydroperoxides as initial products, which then undergo further transformations. The stability of the hydroperoxides is a key factor in their isolation and study, with decomposition being a competing process. tandfonline.com

| Parameter | Value/Observation | Reference |

|---|---|---|

| Rate constant for Trp oxidation by ¹O₂ | 2–7 × 10⁷ M⁻¹s⁻¹ | nih.gov |

| Stability of Hydroperoxides | Unstable at elevated temperatures, decomposing to alcohols and other products. | nih.govtandfonline.com |

| Inhibition of Nucleation Kinetics | Amino acids, including tryptophan, can inhibit the nucleation of CO₂ hydrates. | utexas.edu |

Role of Photosensitizers (e.g., Rose Bengal, Methylene Blue)

Ozone-Mediated Formation

Ozone (O₃) is another reactive oxygen species capable of oxidizing L-tryptophan. The direct reaction between tryptophan and ozone can lead to the formation of indole-cleaved products such as N-formylkynurenine. nih.gov The reaction of ozone with tryptophan has been reported to occur at a rate of 7 × 10⁶ M⁻¹s⁻¹. nih.gov While the primary products are often ring-opened derivatives, the initial interaction can involve the formation of hydroperoxide intermediates. Ozonolysis of tryptophan in methanol (B129727) at low temperatures can generate unstable ozonides that rearrange to hydroperoxides upon warming, although yields are moderate. It has been proposed that tryptophan hydroperoxides may participate in ozone-generating reactions under certain conditions. nih.gov

Radical-Mediated Formation

In addition to photooxidation, this compound can be formed through radical-mediated pathways. The oxidation of tryptophan by radicals involves the initial abstraction of a hydrogen atom from the indole (B1671886) ring, generating a tryptophanyl radical. rsc.org This radical can then react with molecular oxygen to form a tryptophanyl-peroxyl radical. rsc.org This peroxyl radical can subsequently abstract a hydrogen atom from another molecule to form a tryptophan hydroperoxide. rsc.org

Furthermore, the reaction of a tryptophan radical with superoxide (B77818) can also lead to the formation of tryptophan hydroperoxide. nih.gov This pathway is relevant in biological systems where both tryptophan radicals and superoxide are generated. For instance, myeloperoxidase can utilize superoxide to form hydroperoxides from tryptophan residues in peptides. nih.gov

Reaction with Superoxide and Molecular Oxygen

The tryptophan radical can react with superoxide or molecular oxygen to yield tryptophan hydroperoxide. nih.gov This hydroperoxide can subsequently rearrange to form N-formylkynurenine (NFK) and kynurenine (B1673888). nih.gov Myeloperoxidase (MPO), a heme enzyme present in neutrophils, can utilize superoxide to dioxygenate tryptophan residues. nih.gov This process can occur through two pathways that are independent of hypochlorous acid. nih.gov One major pathway involves the formation of hydroperoxides when superoxide adds to tryptophan radicals generated during the MPO peroxidase cycle. nih.gov

Involvement of Hydroxyl Radicals

Hydroxyl radicals (HO•) are highly reactive species that can readily oxidize tryptophan. nih.gov The decomposition of the hydroperoxide group in this compound under certain conditions, such as in the presence of transition metal ions, can generate hydroxyl radicals. This highlights a feedback loop where the product of tryptophan oxidation can contribute to the generation of a potent ROS.

Hydroperoxyl Radical Interactions

The hydroperoxyl radical (HO₂•), the protonated form of superoxide, is a more potent oxidant than superoxide itself and can abstract hydrogen atoms from various molecules. mdpi.comnih.gov It is considered more reactive towards aliphatic amino acids and can initiate lipid oxidation. mdpi.compnas.org The interaction of hydroperoxyl radicals with tryptophan contributes to its oxidation, although the direct formation of this compound specifically through this interaction is a complex process influenced by the surrounding microenvironment. pnas.org

Enzymatic Formation Pathways

The primary enzyme implicated in the formation of a tricyclic hydroperoxide from L-tryptophan is Indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.netnii.ac.jp

Role of Indoleamine 2,3-Dioxygenase (IDO1) in Tricyclic Hydroperoxide Formation

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan degradation. researchgate.netnih.gov Under inflammatory conditions, in the presence of hydrogen peroxide (H₂O₂), IDO1 can generate singlet oxygen (¹O₂). researchgate.netnii.ac.jpnih.gov This enzymatically generated singlet oxygen then leads to the formation of a tricyclic hydroperoxide from L-tryptophan. researchgate.netnii.ac.jpnih.gov This newly identified pathway is distinct from the canonical dioxygenase activity of IDO1. nii.ac.jp

The oxidation of L-tryptophan by IDO1 in the presence of hydrogen peroxide is stereoselective. researchgate.netnii.ac.jpnih.gov This process specifically forms the cis-WOOH (tryptophan-derived tricyclic hydroperoxide) isomer, which has been identified as a signaling molecule. nii.ac.jp In contrast, human IDO1 can oxidize both L- and D-tryptophan, while human tryptophan 2,3-dioxygenase (TDO) shows major specificity for L-tryptophan. nih.govacs.org The stereoselectivity of TDO is attributed to a hydrogen bond between a threonine residue and the ammonium (B1175870) group of the L-tryptophan substrate. nih.govacs.org

The formation of the tricyclic hydroperoxide represents a previously unrecognized oxidative activation of the dioxygenase activity of IDO1. researchgate.netnii.ac.jpnih.gov This activation is dependent on the presence of hydrogen peroxide. nii.ac.jpnih.gov This finding demonstrates a novel function for IDO1 beyond its classical role in tryptophan catabolism, highlighting its involvement in redox signaling pathways. acs.org

Compound Information Table

| Compound Name | Molecular Formula |

| This compound | C₁₁H₁₂N₂O₄ |

| L-Tryptophan | C₁₁H₁₂N₂O₂ |

| N-formylkynurenine | C₁₁H₁₂N₂O₃ |

| Kynurenine | C₁₀H₁₂N₂O₃ |

| Superoxide | O₂⁻ |

| Molecular Oxygen | O₂ |

| Hydroxyl Radical | HO• |

| Hydroperoxyl Radical | HO₂• |

| Hydrogen Peroxide | H₂O₂ |

| Singlet Oxygen | ¹O₂ |

Research Findings Summary

| Pathway | Key Reactants | Enzyme | Primary Product | Key Research Finding |

| Non-Enzymatic | ||||

| Superoxide/Molecular Oxygen Reaction | Tryptophan radical, Superoxide, O₂ | Myeloperoxidase (MPO) | Tryptophan hydroperoxide | MPO utilizes superoxide to form hydroperoxides from tryptophan radicals. nih.gov |

| Hydroxyl Radical Involvement | This compound, Metal ions | - | Hydroxyl radical | Decomposition of the hydroperoxide can generate highly reactive hydroxyl radicals. |

| Hydroperoxyl Radical Interaction | Tryptophan, Hydroperoxyl radical | - | Oxidized Tryptophan | The protonated form of superoxide is a potent oxidant of tryptophan. mdpi.compnas.org |

| Enzymatic | ||||

| IDO1 Catalysis | L-Tryptophan, H₂O₂ | Indoleamine 2,3-dioxygenase 1 (IDO1) | cis-Tricyclic hydroperoxide (cis-WOOH) | IDO1 generates singlet oxygen in the presence of H₂O₂, leading to stereoselective formation of a tricyclic hydroperoxide. researchgate.netnii.ac.jpnih.gov |

| Stereoselective Oxidation | L-Tryptophan | IDO1 | cis-WOOH | The enzymatic process specifically produces the biologically active cis-isomer of the hydroperoxide. nii.ac.jp |

| Oxidative Activation | H₂O₂ | IDO1 | cis-WOOH | H₂O₂ triggers a novel oxidative activation of IDO1's dioxygenase activity. researchgate.netnii.ac.jpnih.gov |

Stereoselective Oxidation

Involvement of Tryptophan 2,3-Dioxygenase (TDO) Intermediates

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. frontiersin.orgwikipedia.org This pathway is responsible for processing the majority of dietary L-tryptophan in mammals. nih.gov The primary function of TDO is the oxidative cleavage of the indole ring of L-tryptophan to produce N-formyl-L-kynurenine (NFK). wikipedia.orgrsc.orgnih.gov

The catalytic mechanism, while still a subject of detailed investigation, is proposed to proceed through a highly reactive hydroperoxide intermediate. nih.govresearchgate.net After the formation of a ternary complex involving the enzyme, L-tryptophan, and molecular oxygen, catalysis is initiated. nih.gov Structural and modeling studies of TDO from Ralstonia metallidurans support the formation of a putative (S)-tryptophan hydroperoxide intermediate within the enzyme's active site. nih.govacs.org This intermediate is thought to undergo a Criegee-type rearrangement, which involves the cleavage of the C2-C3 bond of the indole ring to yield the final product, NFK. nih.govresearchgate.netacs.org

Another proposed mechanism suggests the formation of a ferryl and tryptophan-epoxide intermediate, which subsequently opens and rearranges to form NFK. mdpi.com However, the involvement of a tryptophan hydroperoxide species remains a central hypothesis in understanding the oxidative prowess of TDO. researchgate.net

Table 1: Key Components in the TDO-Catalyzed Oxidation of L-Tryptophan

| Component | Type | Role in Pathway |

|---|---|---|

| Tryptophan 2,3-dioxygenase (TDO) | Heme Enzyme | Catalyzes the oxidation of L-tryptophan. wikipedia.org |

| L-Tryptophan | Substrate | The essential amino acid that is oxidized. nih.gov |

| Molecular Oxygen (O₂) | Co-substrate | Provides the oxygen atoms for the dioxygenation reaction. nih.gov |

| (S)-Tryptophan Hydroperoxide | Putative Intermediate | A highly reactive species formed during the catalytic cycle. nih.govacs.org |

Flavin Hydroperoxide Intermediates in Halogenation Mechanisms (e.g., Tryptophan 7-Halogenase)

Flavin-dependent halogenases are a class of enzymes that catalyze the regioselective halogenation of aromatic compounds, including the indole ring of tryptophan. acs.org Tryptophan 7-halogenase (such as PrnA and RebH) is a well-studied example that requires a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor to function. wikipedia.orgacs.org

The catalytic cycle does not form this compound directly but instead utilizes a flavin hydroperoxide as the key oxidizing intermediate. The mechanism begins with the reaction of enzyme-bound FADH₂ with molecular oxygen, which generates a high-energy C4a-hydroperoxyflavin intermediate. wikipedia.orgrsc.org This potent species is responsible for the subsequent halogenation chemistry.

Two primary mechanisms have been proposed for how this flavin hydroperoxide facilitates the chlorination of tryptophan:

Hypohalous Acid Mechanism : The most widely supported mechanism involves the attack of a chloride ion on the distal oxygen of the flavin hydroperoxide, generating a hypochlorous acid (HOCl) equivalent within a protected enzyme tunnel. acs.orgrsc.org This reactive halogenating species then migrates to the substrate-binding site to perform an electrophilic attack on the C7 position of the tryptophan indole ring. acs.orgrsc.org Some studies suggest the HOCl may first react with a conserved lysine (B10760008) residue (Lys79) to form a more stable, long-lived chloramine (B81541) intermediate, which then acts as the selective halogenating agent. wikipedia.org

Epoxide Mechanism : An alternative, though less favored, proposal suggests that the flavin hydroperoxide directly attacks the C6-C7 double bond of the tryptophan ring to form an epoxide. wikipedia.orgrsc.org This epoxide is then subjected to a nucleophilic attack by a halide ion at the C7 position, followed by dehydration to yield 7-chlorotryptophan. wikipedia.org This mechanism has been questioned due to the significant distance observed in crystal structures between the flavin cofactor and the bound tryptophan substrate. wikipedia.org

Table 2: Comparison of Proposed Mechanisms for Tryptophan 7-Halogenase

| Feature | Hypohalous Acid / Chloramine Mechanism | Epoxide Mechanism |

|---|---|---|

| Initial Oxidizing Species | Flavin Hydroperoxide | Flavin Hydroperoxide |

| Role of Halide Ion | Nucleophilic attack on flavin hydroperoxide to form HOCl. rsc.org | Nucleophilic attack on a tryptophan-epoxide intermediate. wikipedia.org |

| Key Intermediate | Hypochlorous acid (HOCl) or Lysine-chloramine. wikipedia.orgacs.org | Tryptophan-epoxide. rsc.org |

| Supporting Evidence | Supported by structural data showing a long channel and a conserved lysine residue (Lys79). wikipedia.orgacs.org | Considered less likely due to the separation of active sites. wikipedia.org |

Other Putative Enzymatic Oxidation Processes

Beyond TDO, other enzymes are known to catalyze the oxidation of tryptophan, some of which are also proposed to involve hydroperoxide intermediates.

Indoleamine 2,3-dioxygenase (IDO1) is functionally very similar to TDO. It is also a heme-containing enzyme that catalyzes the conversion of L-tryptophan to N-formyl-L-kynurenine as the first step of the kynurenine pathway. frontiersin.orgrsc.org Despite low sequence similarity, the reaction mechanism is thought to be broadly similar to that of TDO, proceeding through the formation of a ternary enzyme-substrate-O₂ complex and involving a putative hydroperoxide intermediate before rearrangement to NFK. nih.govresearchgate.net

Diiron Oxidases represent another class of enzymes capable of complex tryptophan oxidations. For instance, the enzyme AetD, a diiron oxidase, transforms 5,7-dibromo-L-tryptophan into 5,7-dibromo-indole-3-carbonitrile through an oxidative rearrangement. acs.org Similarly, SktA, a non-heme diiron oxidase, converts 5-bromo-L-tryptophan directly to 5-bromoskatole. The mechanism of these enzymes involves the reaction of a diiron center with oxygen to form reactive intermediates, such as a putative peroxo-Fe₂(III) species, which then act on the tryptophan substrate. acs.org While not forming a stable tryptophan hydroperoxide, these enzymes exemplify alternative enzymatic strategies for tryptophan oxidation.

L-amino Acid Oxidases (AAOs) can also oxidize tryptophan, though typically not at the indole ring. These flavoenzymes catalyze the oxidative deamination of L-amino acids to their corresponding α-imino acids, which then hydrolyze to α-keto acids. acs.org The catalytic cycle involves the formation of a flavin hydroperoxide, which is subsequently reduced by releasing hydrogen peroxide. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,7-dibromo-indole-3-carbonitrile |

| 5,7-dibromo-L-tryptophan |

| 5-bromo-L-tryptophan |

| 5-bromoskatole |

| 7-chlorotryptophan |

| C4a-hydroperoxyflavin |

| Flavin adenine dinucleotide (FAD) |

| Flavin hydroperoxide |

| Hypochlorous acid (HOCl) |

| Hydrogen peroxide |

| Indoleamine 2,3-dioxygenase (IDO1) |

| Kynurenine |

| L-Tryptophan |

| Lysine |

| N-formyl-L-kynurenine (NFK) |

| Reduced flavin adenine dinucleotide (FADH₂) |

| Tryptophan 2,3-dioxygenase (TDO) |

Chemical Reactivity and Degradation Mechanisms of 1 Hydroperoxy L Tryptophan

Thermal Decomposition Pathways

Under thermal conditions, 1-hydroperoxy-L-tryptophan undergoes decomposition through several distinct pathways, yielding a range of products. researchgate.net The relative contribution of each pathway can be influenced by the specific conditions of the reaction environment.

Formation of N-Formylkynurenine (NFK)

A primary and well-documented thermal decomposition product of this compound is N-Formylkynurenine (NFK). nih.govpsu.edu The formation of NFK can proceed through different proposed mechanisms, including a dioxetane intermediate or the cleavage of the hydroperoxide. nih.govportlandpress.com Studies utilizing ¹⁸O-labeled hydroperoxides have confirmed that both oxygen atoms in the resulting NFK molecule originate from the hydroperoxide group, which lends support to a chemiluminescent dioxetane mechanism. This pathway involves the cleavage of the C2-C3 bond of the indole (B1671886) ring. nih.gov The enzymatic conversion of L-tryptophan to NFK is a critical step in the kynurenine (B1673888) pathway, a major route for tryptophan catabolism in mammals. portlandpress.comresearchgate.netmdpi.com

Formation of Kynurenine

Kynurenine is another significant product arising from the degradation of this compound. nih.govpsu.edu Its formation is often observed alongside NFK. nih.gov The production of kynurenine can occur through the enzymatic action of kynurenine formamidase on NFK, or potentially through other degradation routes of the initial hydroperoxide. mdpi.com Kynurenine itself is a central metabolite in the kynurenine pathway, which is involved in immune regulation and neurotransmission. mdpi.comwikipedia.org

Formation of Alcohols (e.g., cis-WOH, trans-WOH)

The decomposition of this compound also yields tricyclic alcohol derivatives, specifically the cis and trans isomers of (2S,3aR,8aR)-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid, commonly referred to as cis-WOH and trans-WOH. kcl.ac.uknih.govspringernature.com These alcohols are formed from the corresponding cis- and trans-hydroperoxide epimers. nih.govacs.org The hydroperoxides can be reduced to their respective alcohols, and this conversion has been confirmed through chemical reduction experiments. kcl.ac.uk The characterization of these alcohol products has been achieved using techniques such as HPLC, NMR, and mass spectrometry. nih.govacs.org

Dioxetane Cleavage Pathway

The dioxetane cleavage pathway is a proposed mechanism for the decomposition of this compound that leads to the formation of NFK. nih.govresearchgate.netmdpi.com This pathway involves the formation of a highly unstable four-membered ring intermediate, a 1,2-dioxetane (B1211799), across the C2-C3 bond of the indole ring. nih.govmdpi.com The subsequent cleavage of this dioxetane intermediate results in the opening of the indole ring and the formation of NFK. nih.govportlandpress.com This mechanism is supported by chemiluminescence studies, as the breakdown of dioxetanes is often accompanied by the emission of light. mdpi.com Mechanistic investigations using isotopic labeling have also provided evidence for the formation of another product, dioxindolylalanine, through a dioxetane intermediate. nih.gov

Formation of 2,3-Dihydro-1,4-Benzoxazine System

Research has shown that the decomposition of 3-hydroperoxyindolines, which are structurally related to this compound, can lead to the formation of a 2,3-dihydro-1,4-benzoxazine system. researchgate.net This transformation represents an alternative reaction pathway for these hydroperoxides and suggests that such reactions may be relevant to the oxidation of various indole compounds within biological systems. researchgate.net

Formation of Diastereoisomeric Dioxindolylalanine (diOia)

The oxidation of tryptophan, particularly by singlet molecular oxygen, can lead to the formation of diastereoisomeric dioxindolylalanine (diOia). nih.gov Mechanistic studies employing isotopic labeling and tandem mass spectrometry (MS/MS) analyses have indicated that the formation of diOia proceeds through a dioxetane intermediate. nih.gov This finding further underscores the importance of the dioxetane pathway in the complex degradation chemistry of tryptophan hydroperoxides.

Light-Induced Degradation

The exposure of this compound to light, particularly in the ultraviolet (UV) spectrum, is a significant factor in its degradation. The indole side chain of tryptophan is the primary chromophore responsible for absorbing UV light, which can initiate a cascade of photochemical reactions. nih.gov Prolonged exposure to UV radiation is known to degrade this compound.

The process often begins with the photo-induced formation of a tryptophan radical cation. nih.govacs.org This can occur through either electron or hydrogen transfer to an acceptor molecule. nih.govacs.org Once formed, the radical cation can undergo further reactions, including cleavage of the αC-βC bond of the side chain. This fragmentation leads to the formation of glycyl radicals. nih.gov In the presence of oxygen, these glycyl radicals can be oxidized to form glycine (B1666218) hydroperoxide. nih.gov

Furthermore, the degradation products of tryptophan, such as kynurenine and N-formylkynurenine, can themselves act as photosensitizers. researchgate.net These molecules can absorb visible light, regions of the spectrum not typically absorbed by the parent protein, and promote further oxidative degradation. researchgate.net The presence of oxygen is a critical factor, with its attack on the indole residue being a key initiating step in the photodegradation pathway. researchgate.net The stability of the hydroperoxide is also influenced by light intensity; while higher irradiance can speed up the production of singlet oxygen for synthesis, it may also promote unwanted side reactions and degradation.

Table 1: Factors Influencing Light-Induced Degradation of this compound

| Factor | Effect | References |

| Light Wavelength | UV light (e.g., 254 nm and >295 nm) is primarily absorbed, initiating degradation. nih.govacs.org | nih.gov, acs.org |

| Light Intensity | Higher intensity can accelerate degradation and lead to side reactions. | |

| Oxygen Presence | Essential for the formation of hydroperoxide degradation products like glycine hydroperoxide. nih.gov | nih.gov |

| Photosensitizers | Degradation products (e.g., kynurenine) can act as photosensitizers, broadening the damaging light spectrum. researchgate.net | researchgate.net |

Basification-Induced Decomposition

The stability of this compound is highly dependent on pH. While it exhibits relative stability under neutral to slightly alkaline conditions (pH 7.0–8.5), it readily decomposes in strongly basic environments. researchgate.net This basification-induced decomposition is a key chemical property of the hydroperoxide.

The primary product of this decomposition is N-formylkynurenine (NFK). researchgate.net The mechanism is believed to proceed through the formation of a highly unstable dioxetane intermediate. This four-membered ring structure, containing a peroxide bond, rapidly cleaves to yield NFK. Studies utilizing ¹⁸O-labeled hydroperoxides have confirmed that both oxygen atoms in the resulting NFK originate from the initial hydroperoxide group, which supports the proposed chemiluminescent dioxetane mechanism.

Table 2: Decomposition of this compound under Basic Conditions

| Condition | Primary Product(s) | Proposed Intermediate | References |

| Strongly Alkaline/Basic | N-formylkynurenine (NFK) | Dioxetane | , researchgate.net |

Radical-Mediated Degradation

This compound is highly susceptible to attack by various radical species due to the electron-rich indole ring and the reactive hydroperoxide group. These reactions can be initiated by several biologically relevant radicals and proceed through distinct mechanistic pathways.

Reaction with Hydroxyl Radicals (•OH)

The hydroxyl radical (•OH) is an extremely reactive oxygen species capable of oxidizing most biological molecules at diffusion-limited rates. nih.govportlandpress.com The reaction between •OH and tryptophan or its hydroperoxy derivative is rapid and can lead to a variety of products. nih.govresearchgate.net

One major pathway involves the addition of the hydroxyl radical to the indole ring. researchgate.net Computational studies suggest that position 2 of the indole is a favored site for •OH addition, although other regioisomers are also possible. researchgate.net This addition can lead to the formation of hydroxylated products such as 5-hydroxytryptophan (B29612) (5HTrp). stfc.ac.uk Another significant outcome of •OH-mediated degradation is the formation of N-formylkynurenine (NFK), a product also seen in singlet oxygen-mediated oxidation. researchgate.net It is also noteworthy that the decomposition of the hydroperoxide group of this compound can itself be a source of hydroxyl radicals under certain conditions, potentially propagating oxidative damage.

Reaction with Hydroperoxyl Radicals (•OOH)

The hydroperoxyl radical (•OOH), the protonated form of superoxide (B77818) (O₂•⁻), is another key radical species involved in the degradation of tryptophan derivatives. mdpi.comnih.gov Its reactivity is generally less than that of the hydroxyl radical. mdpi.com

The reaction often involves a pre-existing tryptophanyl radical. This indole-centered radical can be formed through other oxidative processes. The subsequent reaction with a hydroperoxyl radical can lead to the formation of a 1,2-dioxetane intermediate, which then decomposes. mdpi.com This mechanism has been observed for N-centered tryptophan radicals at alkaline pH (pH 10). mdpi.com Alternatively, the addition of superoxide (which exists in equilibrium with •OOH) to tryptophan radicals is a known pathway for the formation of hydroperoxides. nih.gov

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is a fundamental mechanism in the radical-mediated degradation of this compound. In this process, a single electron is transferred from the electron-rich indole ring to an oxidizing agent, resulting in the formation of a tryptophan radical cation. nih.govscielo.org.mx

This initial oxidation step can be triggered by various species, including photo-excited molecules or other radicals. nih.govacs.org The resulting radical cation is a key intermediate that can undergo several subsequent reactions, including deprotonation, fragmentation, or reaction with other molecules like oxygen. nih.govresearchgate.net For instance, the photo-induced formation of the tryptophan radical cation is the first step in a degradation pathway that can ultimately lead to cleavage of the amino acid side chain. nih.gov

Hydrogen Transfer (HT) Mechanisms

Hydrogen Transfer (HT), often referred to as Hydrogen Atom Transfer (HAT), represents an alternative pathway for the initiation of radical-mediated degradation. In this mechanism, a complete hydrogen atom (a proton and an electron) is abstracted from the tryptophan molecule by a radical species. researchgate.net

This process is a major pathway for reactions involving electrophilic radicals, which preferentially attack electron-rich sites. portlandpress.com For example, photo-induced degradation can proceed via hydrogen transfer from the tryptophan moiety to a disulfide bond, generating a tryptophanyl radical and a thiyl radical. nih.govacs.org This pathway competes with SET, and the predominant mechanism often depends on the specific reactants and reaction conditions. Theoretical studies help to elucidate the energetics and feasibility of these hydrogen transfer steps from various positions on the molecule. researchgate.net

Radical Adduct Formation (RAF)

The interaction of this compound with various radicals is a key aspect of its chemical behavior. The formation of radical adducts represents a significant pathway in its degradation and transformation. Theoretical studies using Density Functional Theory have investigated the reactions of tryptophan with hydroxyl (•OH) and hydroperoxyl (•OOH) radicals, identifying three primary mechanisms: Single Electron Transfer (SET), Hydrogen Atom Transfer (HT), and Radical Adduct Formation (RAF). rsc.orgresearchgate.net

For the highly reactive hydroxyl radical, all reaction channels, including RAF, are highly exergonic and proceed at diffusion-controlled rates. researchgate.net This indicates that the reaction is fast and not selective. In contrast, the reaction with the less reactive hydroperoxyl radical is significantly slower and less favored thermodynamically. rsc.org The formation of radical adducts can lead to a variety of subsequent products, including dimers formed by the cross-linking of two tryptophan radicals. acs.orgnih.gov These radical-mediated processes are crucial in understanding the oxidative degradation of tryptophan in various biological and chemical systems.

| Radical Species | Reaction Mechanisms | Key Findings | References |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Single Electron Transfer (SET), Hydrogen Atom Transfer (HT), Radical Adduct Formation (RAF) | Reactions are very fast (diffusion-controlled) and non-selective. All channels are highly exergonic. | researchgate.net |

| Hydroperoxyl Radical (•OOH) | SET, HT, RAF | Reactions are significantly slower and less thermodynamically favorable compared to •OH. | rsc.org |

Identification of Specific Degradation Products

The degradation of this compound yields a diverse array of products. The identification and characterization of these compounds are essential for understanding the complete degradation pathway. Several studies have focused on identifying these products in various systems, including parenteral amino acid solutions and model wine systems. researchgate.netresearchgate.netives-openscience.eunih.govresearchgate.net

O-Aminoacetophenone Compounds

O-Aminoacetophenone (2-AAP) is a known degradation product of tryptophan that can arise from the breakdown of this compound. researchgate.net Its formation is often associated with photo-oxidative processes. researchgate.net In the context of wine, 2-AAP is responsible for an "atypical aging" off-flavor. ives-openscience.eu The formation of 2-AAP is influenced by factors such as oxygen levels and the presence of heavy metals. ives-openscience.eu Studies have shown that increased oxygen supports the production of 2-AAP, while the presence of iron and copper ions can significantly reduce its formation, likely due to competitive reactions like the Fenton reaction. ives-openscience.eu

2-Amino-3-(oxoindolin-3-yl)propanoic acid isomers

Isomers of 2-amino-3-(oxoindolin-3-yl)propanoic acid, also known as oxindolylalanine (Oia), are significant degradation products. researchgate.netnih.govresearchgate.net These compounds are formed through the oxidation of the pyrrole (B145914) ring of the indole nucleus. researchgate.net Specifically, the R,R and R,S diastereomers of 2-amino-3-(2-oxoindolin-3-yl)propanoic acid have been identified in autoclaved tryptophan solutions. researchgate.netnih.govresearchgate.net The formation of these isomers highlights the susceptibility of the tryptophan indole ring to oxidation. researchgate.net

2-Amino-3-hydroxy-2-oxoindolin-3-yl)propanoic acid isomers

Further oxidation can lead to the formation of 2-amino-3-hydroxy-2-oxoindolin-3-yl)propanoic acid isomers, also referred to as dioxindolylalanine (DiOia). researchgate.netnih.govresearchgate.net Similar to oxindolylalanine, the R,R and R,S diastereomers of this compound have been identified as degradation products in stressed tryptophan solutions. researchgate.netnih.govresearchgate.net The presence of DiOia indicates a further step in the oxidative degradation cascade of the tryptophan molecule.

3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid isomers

The cis and trans isomers of 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (PIC) are also identified as degradation products of tryptophan. researchgate.netnih.govresearchgate.net The formation of these tricyclic compounds involves a significant rearrangement of the indole structure. PIC has been identified in studies investigating the degradation of tryptophan in parenteral solutions and is considered an impurity in some L-tryptophan preparations. nih.govresearchgate.netnih.gov

Methyl Indole Derivatives

The formation of methyl indole derivatives has been observed during the oxidation of tryptophan. acs.orgnih.gov These derivatives likely arise from the oxidative process itself rather than from in-source fragmentation during mass spectrometric analysis. acs.org The identification of these compounds further illustrates the complexity of the degradation pathways of tryptophan and its oxidized derivatives like this compound.

| Degradation Product | Common Abbreviation | Key Characteristics/Formation Pathway | References |

|---|---|---|---|

| O-Aminoacetophenone | 2-AAP | Associated with photo-oxidative degradation. Formation is influenced by oxygen and heavy metals. | researchgate.netives-openscience.eu |

| 2-Amino-3-(oxoindolin-3-yl)propanoic acid isomers | Oia | Formed by oxidation of the pyrrole ring. R,R and R,S diastereomers are known. | researchgate.netnih.govresearchgate.net |

| 2-Amino-3-hydroxy-2-oxoindolin-3-yl)propanoic acid isomers | DiOia | Represents further oxidation of the indole structure. R,R and R,S diastereomers are identified. | researchgate.netnih.govresearchgate.net |

| 3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid isomers | PIC | Tricyclic rearrangement products. Both cis and trans isomers are formed. | researchgate.netnih.govresearchgate.netnih.gov |

| Methyl Indole Derivatives | - | Result from the oxidative process of tryptophan. | acs.orgnih.gov |

Tryptophan Radical Dimers

The formation of this compound is part of a complex web of oxidative reactions involving the amino acid tryptophan. A key intermediate in these pathways is the tryptophan indolyl radical (Trp•), which is generated through one-electron oxidation of the tryptophan residue. rsc.org The low oxidation potential of tryptophan's indole ring makes it a prime target for various radical species. researchgate.net Once formed, the tryptophan radical is a relatively stable, delocalized species that can undergo several reactions. nih.gov While one fate of this radical is the reaction with superoxide or molecular oxygen to form hydroperoxides, another significant and competing pathway is dimerization. nih.govnih.gov

The dimerization of two tryptophan radicals is a rapid, radical-radical recombination reaction that results in the formation of a covalent cross-link, yielding a di-tryptophan species. rsc.orgresearchgate.net This process is particularly relevant in environments where the concentration of radicals is high and can compete effectively with other reactions, such as the formation of hydroperoxides. nih.gov The propensity for dimerization has been implicated in the cross-linking of proteins, leading to aggregation, which is associated with cellular dysfunction and various pathological conditions. rsc.org

Research using pulse radiolysis has determined the kinetics of this dimerization process. The second-order rate constants for the dimerization of Trp• in peptides are significant, indicating a rapid reaction. researchgate.net

Table 1: Rate Constants for Tryptophan Radical (Trp•) Reactions

| Reaction | Rate Constant (k) | Notes | Reference |

|---|---|---|---|

| Trp• Dimerization | 2–6 × 10⁸ M⁻¹ s⁻¹ | Rate constants were determined for Trp-containing peptides. The rate was found to have a negative correlation with peptide charge and molecular mass. | researchgate.net |

| Trp• + Superoxide (O₂•⁻) | 1–2 × 10⁹ M⁻¹ s⁻¹ | Leads to the formation of hydroperoxides. This reaction competes favorably with dimerization. | nih.gov |

The structure of these tryptophan radical dimers can vary, as the electron delocalization on the indole radical allows for cross-linking at multiple positions. core.ac.uk This results in the formation of different isomers. researchgate.net Studies have identified both carbon-carbon (C-C) and carbon-nitrogen (C-N) linkages between the two tryptophan moieties. researchgate.net Potential carbon linkage sites on the indole ring that have been suggested include C2, C3, C4, C5, C6, and C7. core.ac.uk

The formation of these dimers has been observed under various oxidative conditions, including exposure to hydroxyl radicals generated through Fenton chemistry and by strong oxidants like the carbonate radical anion (CO₃•⁻). rsc.orgacs.org The detection of Trp-Trp dimers, which can be isolated following alkaline hydrolysis of oxidized proteins, can serve as a molecular marker for radical-mediated protein damage. researchgate.net In addition to self-dimerization, tryptophan radicals can also react with other amino acid radicals, such as the tyrosyl radical, to form Tyr-Trp crosslinks. rsc.org

Analytical Methodologies for 1 Hydroperoxy L Tryptophan Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and analysis of 1-hydroperoxy-L-tryptophan. These techniques provide detailed information about the molecular architecture and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the covalent structure of the molecule.

Key diagnostic signals in ¹H NMR include a distinct peak for the hydroperoxide proton, which typically appears in the range of δ 8.1–8.3 ppm. The presence of this signal is a strong indicator of the hydroperoxy group. Furthermore, ¹³C NMR spectroscopy reveals characteristic shifts for the carbon atoms within the oxidized indole (B1671886) ring, providing further evidence of the structural modification of the parent L-tryptophan molecule. For instance, in studies of tryptophan oxidation products, specific chemical shifts are observed for various derivatives, allowing for their unambiguous identification. acs.org

Nuclear Overhauser effect (NOE) spectroscopy has also been utilized to determine the stereochemistry of this compound isomers. This technique helps in understanding the spatial arrangement of atoms, particularly the pseudo-axial orientation of the hydroperoxy group relative to the indole plane.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) |

|---|---|

| Hydroperoxide (-OOH) | 8.1–8.3 |

| Indole Ring Protons | Varies |

| α-Proton | Varies |

Note: Specific chemical shifts can vary depending on the solvent and isomeric form (cis or trans).

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are fundamental for determining the molecular weight and elemental composition of this compound. In positive ion mode electrospray ionization (ESI-MS), the compound is typically observed as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 237.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the elemental formula of C₁₁H₁₂N₂O₄ with a mass accuracy of less than 2 ppm. This level of precision is crucial for distinguishing this compound from other potential oxidation products with similar nominal masses. Isotopic labeling studies, often coupled with MS, have been instrumental in mechanistic investigations. For example, using ¹⁸O₂, it was demonstrated that both oxygen atoms of the hydroperoxide group originate from molecular oxygen.

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of this compound and its isomers. acs.org This provides further structural information and helps in the characterization of its decomposition products, such as N-formylkynurenine. acs.orgresearchgate.net

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 237.08699 | 148.6 |

| [M+Na]⁺ | 259.06893 | 156.8 |

| [M-H]⁻ | 235.07243 | 149.6 |

| [M+NH₄]⁺ | 254.11353 | 166.0 |

| [M+K]⁺ | 275.04287 | 154.2 |

Data obtained from predicted values using CCSbase. uni.lu

UV Spectroscopy

UV-Visible spectroscopy is a valuable tool for monitoring the formation and stability of this compound. The electronic transitions within the indole chromophore are sensitive to oxidation. L-tryptophan exhibits characteristic absorption maxima, and the formation of the hydroperoxide leads to changes in the UV spectrum. nih.govthermofisher.comrsc.org

While specific absorption maxima for purified this compound are not always detailed in isolation, the technique is often used in conjunction with HPLC to monitor the reaction products of L-tryptophan oxidation. researchgate.net The disappearance of the L-tryptophan absorption profile and the appearance of new peaks corresponding to the hydroperoxide and its degradation products can be tracked over time.

Chemiluminescence (CL) and Electrochemiluminescence (ECL) Studies

The decomposition of this compound is often associated with the emission of light, a phenomenon known as chemiluminescence. This light emission, typically observed around 450 nm, is linked to the formation of an electronically excited state of N-formylkynurenine, which is a major decomposition product. mdpi.com The mechanism is believed to involve a dioxetane intermediate. mdpi.comsemanticscholar.org

Chemiluminescence spectroscopy can, therefore, be used for real-time monitoring of the decomposition of this compound. Electrochemiluminescence (ECL) studies have also been employed, where the electrochemical generation of reactive oxygen species initiates the oxidation of L-tryptophan and subsequent light emission. mdpi.com The hydroperoxy radical is thought to play a role in the chemiluminescence of tryptophan in aqueous solutions under specific pH conditions. mdpi.com

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation, purification, and quantification of this compound from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purification and quantification of this compound. researchgate.net Due to the presence of cis and trans diastereomers, reversed-phase HPLC is particularly effective for their separation. researchgate.net

A common approach involves using a C18 column with a mobile phase gradient, typically consisting of acetonitrile (B52724) and water. This allows for the separation of the more polar hydroperoxides from the unreacted L-tryptophan and other less polar byproducts. Semi-preparative HPLC is used to isolate sufficient quantities of the purified isomers for further characterization and biological studies. springernature.comnih.gov

The quantification of this compound is achieved by integrating the peak areas from the HPLC chromatogram and comparing them to a standard curve. The stability of the compound in different buffers and media can also be assessed using HPLC by monitoring its concentration over time. springernature.comnih.gov

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV or Mass Spectrometry |

Separation of Diastereoisomers

The oxidation of L-tryptophan often results in the formation of two diastereomers of this compound: cis- and trans-1-hydroperoxy-L-tryptophan. The separation of these isomers is essential for their individual characterization and to understand their distinct chemical behaviors. acs.orgnih.gov

Detailed Research Findings:

Reverse-phase high-performance liquid chromatography (HPLC) is the primary method employed for the separation of these diastereomers. Researchers have successfully used C18 columns with a mobile phase gradient, typically consisting of acetonitrile and water, to resolve the cis and trans forms. The difference in the spatial arrangement of the hydroperoxy group relative to the indole ring in the two isomers leads to slight differences in their polarity and, consequently, their retention times on the reverse-phase column. acs.orgnih.gov In some studies, the isolated yield of the diastereomers has been reported with a cis:trans ratio of 3:2.

HPLC-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a powerful and indispensable tool for the definitive identification and sensitive quantification of this compound. nih.govmdpi.com

Detailed Research Findings:

This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. In LC-MS/MS analysis, the parent ion of this compound (with a molecular weight of 236.22 g/mol ) is selected and fragmented to produce characteristic daughter ions. This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification even in complex biological matrices.

High-resolution mass spectrometry (HRMS) plays a critical role in confirming the elemental composition of the molecule with high accuracy. For this compound, HRMS confirms the molecular formula C₁₁H₁₂N₂O₄.

Collision-induced dissociation (CID) studies have been instrumental in elucidating the fragmentation mechanisms of the cis and trans isomers. acs.orgnih.gov It has been observed that while both isomers share some common fragment ions, they also exhibit distinct fragmentation pathways and differences in the intensities of fragment ions, which aids in their differentiation. acs.orgnih.gov For instance, this compound has been shown to preferentially eliminate C₂H₅NO₃ through two different mechanisms. acs.orgnih.gov

The table below summarizes typical parameters used in LC-MS/MS analysis of tryptophan oxidation products.

| Parameter | Description |

| Chromatography | |

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/water gradient with 0.1% formic acid or trifluoroacetic acid (TFA) |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode |

| Precursor Ion (m/z) | [M+H]⁺ at 237 |

| Fragmentation | Collision-Induced Dissociation (CID) |

| Detection | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) |

Quantitative Assays

Accurate quantification of this compound is vital for studying its formation and decay kinetics. Various assays, each with its own advantages and limitations, are utilized for this purpose.

Colorimetric assays offer a relatively simple and accessible means of quantifying hydroperoxides.

Detailed Research Findings:

Iodometric Assay: This method is based on the oxidation of iodide (I⁻) to triiodide (I₃⁻) by the hydroperoxide. The resulting triiodide can be quantified spectrophotometrically by its absorbance at 358 nm. researchgate.netnih.gov A key advantage of the iodometric assay is its well-defined 1:1 stoichiometry between the hydroperoxide and the triiodide formed. nih.govresearchgate.net However, the reaction kinetics can vary, and the assay should be performed under anaerobic conditions to prevent aerial oxidation of iodide. nih.govresearchgate.net

Ferric-Xylenol Orange (FOX) Assay: In this assay, the hydroperoxide oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in an acidic medium. The resulting ferric ions form a colored complex with xylenol orange, which can be measured spectrophotometrically at approximately 560 nm. nih.govmdpi.comspringernature.com The FOX assay is known for its high sensitivity and rapidity. mdpi.comspringernature.com However, a significant drawback is that the stoichiometry between the hydroperoxide and the ferric ions produced can be variable and dependent on the specific hydroperoxide and reaction conditions. researchgate.netnih.gov

A comparison of these two methods for the quantification of tryptophan hydroperoxide revealed that the iodometric method is more appropriate for precise quantification due to its consistent stoichiometry. nih.gov

Fluorometric assays provide a highly sensitive and specific alternative for the detection of hydroperoxides.

Detailed Research Findings:

A notable example is the use of coumarin (B35378) boronic acid (CBA) as a profluorescent probe. nih.govnih.gov CBA reacts with amino acid hydroperoxides, including this compound, to produce the highly fluorescent product, 7-hydroxycoumarin. nih.govnih.gov This reaction is independent of catalase, an enzyme that degrades hydrogen peroxide, which enhances the specificity of the assay for other hydroperoxides. nih.govnih.gov

The rate constants for the reaction between various amino acid hydroperoxides and CBA have been measured, with values in the range of 7-23 M⁻¹s⁻¹. nih.govnih.gov This is significantly higher than the rate constant for the reaction with hydrogen peroxide (1.5 M⁻¹s⁻¹), indicating a favorable reactivity towards amino acid hydroperoxides. nih.govnih.gov This method has been adapted to a multiwell plate format, enabling high-throughput analysis. nih.govnih.gov

The ability to monitor the formation and decay of this compound in real-time is crucial for understanding its dynamic behavior in biological systems.

Detailed Research Findings:

The aforementioned fluorometric assay using coumarin boronic acid is a prime example of a technique that allows for real-time monitoring. nih.govnih.gov The continuous increase in fluorescence upon the reaction of CBA with the hydroperoxide provides a direct measure of its formation over time. nih.govnih.gov

Another technique that enables real-time monitoring is chemiluminescence. The decomposition of this compound, particularly its conversion to N-formylkynurenine, is accompanied by the emission of light. nih.gov This chemiluminescence can be detected in real-time, providing insights into the kinetics of the decomposition process. nih.gov The chemiluminescence spectrum has been shown to match the fluorescence spectrum of N-formylkynurenine, confirming it as the emitting species. nih.gov

Electrochemical methods, such as those using biosensors, are also being developed for the real-time detection of related reactive oxygen species like hydrogen peroxide, which could potentially be adapted for monitoring hydroperoxides. nih.gov

Fluorometric Assays (e.g., Coumarin Boronic Acid-Based Assay)

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions, providing invaluable insights into reaction mechanisms.

Detailed Research Findings:

In the context of this compound, isotopic labeling with heavy oxygen (¹⁸O) has been pivotal in elucidating its formation and decomposition pathways. acs.orgnih.govnih.gov

By conducting the photooxidation of L-tryptophan in the presence of ¹⁸O-labeled molecular oxygen (¹⁸O₂), researchers have demonstrated that both oxygen atoms in the resulting this compound molecule originate from molecular oxygen. nih.gov

Furthermore, studies on the decomposition of ¹⁸O-labeled this compound (W¹⁸O¹⁸OH) to N-formylkynurenine (NFK) have shown that both oxygen atoms in the NFK molecule are derived from the hydroperoxide group. nih.gov This finding strongly supports a mechanism involving a dioxetane intermediate in the decomposition process. nih.gov

Isotopic labeling, in conjunction with MS/MS analysis, has also been used to confirm the fragmentation pathways of this compound and its isomers. acs.orgnih.gov The mass shifts observed in the fragment ions upon isotopic substitution provide definitive evidence for the proposed fragmentation mechanisms. acs.orgnih.gov

The table below summarizes the key findings from isotopic labeling studies.

| Isotopic Label | Experimental Setup | Key Finding | Mechanistic Insight |

| ¹⁸O₂ | Photooxidation of L-tryptophan in the presence of ¹⁸O₂ | Both oxygen atoms in this compound are derived from molecular oxygen. | Confirms the mechanism of singlet oxygen addition. |

| ¹⁸O-labeled this compound | Decomposition of labeled hydroperoxide | Both oxygen atoms in the product N-formylkynurenine originate from the hydroperoxide. | Supports a dioxetane intermediate pathway for decomposition. |

| ¹⁸O-labeling | Tandem Mass Spectrometry (MS/MS) analysis | Confirms the fragmentation mechanisms of the hydroperoxide isomers. | Validates the structural elucidation based on mass spectral data. |

Monitoring Formation in Complex Biological Samples

The detection and quantification of this compound (Trp-OOH) in complex biological samples present a significant analytical challenge due to its inherent instability and low concentrations. Researchers have developed and adapted several sophisticated methodologies to monitor its formation, primarily relying on chromatographic separation coupled with sensitive detection techniques, as well as specialized spectroscopic and electrochemical assays. nih.govnih.gov

Chromatography-Based Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Trp-OOH. nih.gov The separation of Trp-OOH isomers (cis- and trans-) from the parent L-tryptophan molecule and other degradation products is typically achieved using reversed-phase columns, such as C18. nih.govacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both the identification and quantification of Trp-OOH. acs.orgnih.gov In studies involving the photooxidation of L-tryptophan, LC-MS analysis has been used to identify the two major product peaks as isomeric hydroperoxides. acs.org The molecular ion [M+H]⁺ is observed at an m/z of 237, confirming the addition of two oxygen atoms to the tryptophan molecule. acs.orgacs.org Tandem mass spectrometry (MS/MS) further aids in structural confirmation by analyzing the fragmentation patterns of the hydroperoxides, which differ from their corresponding alcohol (WOH) or other oxidation products like N-formylkynurenine (FMK). acs.org

For instance, research on macrophage cell lysates exposed to a photosensitizer utilized LC-MS to confirm the presence of Trp-OOH. The analysis detected ions corresponding to the mass of cis- and trans-isomers of tryptophan hydroperoxide ([M+H]⁺ = 237.1). nih.gov The subsequent reaction with an analytical probe caused the decay of these hydroperoxide peaks and the concomitant formation of their corresponding alcohols ([M+H]⁺ = 221.1), providing indirect evidence of the initial hydroperoxide presence. nih.gov

Table 1: LC-MS Parameters for Tryptophan Hydroperoxide Detection

| Parameter | Description | Source |

|---|---|---|

| Column | Acquity UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) | nih.gov |

| Mobile Phase | Acetonitrile/water gradient with 0.1% Trifluoroacetic acid (TFA) | nih.gov |

| Detection Mode | Positive ion mode mass spectrometry | nih.govacs.org |

| Key Ions (m/z) | Trp-OOH: 237 [M+H]⁺; Tryptophan alcohol (WOH): 221 [M+H]⁺ | nih.govacs.orgacs.org |

HPLC coupled with fluorescence detection (HPLC-FLD) is another highly sensitive method, often used for quantifying tryptophan and its metabolites in biological fluids. europa.eueuropa.eu While direct fluorescence detection of Trp-OOH is less common, the technique is crucial for measuring its precursor, L-tryptophan, and stable degradation products, providing an indirect measure of oxidative processes. europa.eueuropa.eu

Spectroscopic and Colorimetric Assays

Fluorometric assays offer real-time monitoring capabilities. A notable example is the use of the profluorescent coumarin boronic acid (CBA) probe. nih.gov This probe reacts with amino acid hydroperoxides, including Trp-OOH, to generate the highly fluorescent product 7-hydroxycoumarin. This method was successfully applied to detect protein hydroperoxides in macrophage cell lysates in real-time. nih.gov The assay's key advantage is its ability to perform real-time measurements, unlike traditional endpoint assays. nih.gov

Colorimetric methods, such as the iodometric assay, provide a means for absolute quantification of hydroperoxides. nih.govresearchgate.net In this assay, the hydroperoxide stoichiometrically oxidizes iodide (I⁻) to iodine (I₃⁻), which can be measured spectrophotometrically. nih.gov Studies have shown that for tryptophan hydroperoxide, the stoichiometry of the peroxide to the I₃⁻ ion is consistently 1:1, making the iodometric method more precise for quantification than other colorimetric methods like the ferric-xylenol orange assay, where stoichiometry can vary. nih.govresearchgate.net However, the kinetics of the reaction can be slow, and the assay must be performed under anaerobic conditions to prevent interferences. nih.gov

Electrochemical Methods

Electrochemiluminescence (ECL) has emerged as a highly sensitive technique for detecting L-tryptophan and its oxidative intermediates. mdpi.com The ECL mechanism involves the electro-oxidation of L-tryptophan, which then interacts with hydrogen peroxide (also generated electrochemically) to form a tryptophan hydroperoxide intermediate. mdpi.com The subsequent decomposition of this intermediate, likely through a dioxetane pathway, produces light emission (around 450 nm) that can be quantified. mdpi.com This method has demonstrated a very low limit of detection (LOD) of 0.4 nM for L-tryptophan, suggesting its potential applicability for the sensitive monitoring of hydroperoxide formation in biological samples. mdpi.com

Table 2: Comparison of Analytical Methods for Trp-OOH Monitoring

| Method | Principle | Key Findings / Application | Source |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based identification and fragmentation analysis. | Confirms presence of cis- and trans-Trp-OOH isomers in cell lysates. Allows structural differentiation from other oxidation products. | nih.govacs.orgacs.org |

| Fluorometric Assay (CBA Probe) | Reaction of Trp-OOH with a profluorescent probe to yield a fluorescent product. | Enables real-time monitoring of amino acid and protein hydroperoxide formation in cell lysates. | nih.gov |

| Iodometric Assay | Colorimetric method based on the stoichiometric oxidation of iodide by the hydroperoxide. | Provides precise, absolute quantification of Trp-OOH, but requires anaerobic conditions. | nih.govresearchgate.net |

| Electrochemiluminescence (ECL) | Electrochemical generation of a Trp-OOH intermediate, which decomposes to emit light. | Offers very high sensitivity (nM range) for detecting the parent compound and its oxidative pathway. | mdpi.com |

Role in Biochemical Processes and Pathways Mechanistic Insights

Involvement as an Intermediate in Tryptophan Catabolism

1-hydroperoxy-L-tryptophan is a key intermediate in the catabolism of L-tryptophan. The primary pathway for tryptophan degradation is the kynurenine (B1673888) pathway, which accounts for over 95% of its metabolism. wikipedia.org The initial and rate-limiting step of this pathway is the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine. acs.orgfrontiersin.org This reaction is catalyzed by two distinct heme-containing enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). acs.orgnih.gov

Both TDO and IDO are thought to proceed via a mechanism involving the formation of a tryptophan hydroperoxide intermediate. acs.orgnih.gov Specifically, modeling studies of the TDO active site are consistent with a Criegee mechanism, which involves a hydroperoxide intermediate. acs.org The formation of this compound as an intermediate is a critical step that precedes the cleavage of the C2-C3 double bond of the indole ring to yield N-formylkynurenine. nih.gov This intermediate is relatively unstable under physiological conditions. nih.gov

Participation in Oxidative Stress Responses

This compound is intrinsically linked to oxidative stress responses due to its formation from the oxidation of L-tryptophan by reactive oxygen species (ROS). Tryptophan is highly susceptible to oxidation by various ROS, including singlet oxygen (¹O₂), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). nih.govresearchgate.net The reaction of tryptophan with these species can lead to the formation of this compound. nih.gov

The presence of this hydroperoxide can be both a marker and a mediator of oxidative stress. As a hydroperoxide derivative, it can potentially contribute to antioxidant defenses by scavenging free radicals. However, its decomposition can also lead to the formation of other products, such as N-formylkynurenine and kynurenine, which are themselves implicated in various physiological and pathological processes associated with oxidative stress. nih.govtandfonline.com The accumulation of tryptophan oxidation products has been observed in conditions associated with high oxidative stress. researchgate.net

Influence on Redox Signaling Pathways

This compound and other hydroperoxides play a significant role in redox signaling. nih.gov Hydroperoxides are considered to be important second messengers in redox signaling pathways. nih.gov The hydroperoxy group of this compound can act as a carrier of reactive oxygen species, thereby influencing cellular redox states.

The mechanism of its influence on redox signaling likely involves the oxidation of specific protein residues, particularly cysteine thiols. nih.govphysiology.org The oxidation of these residues can lead to conformational changes in proteins, altering their activity and initiating downstream signaling cascades. nih.gov For instance, studies have shown that this compound can induce vasodilation by oxidizing protein kinase G 1α. This highlights its potential to modulate signaling pathways involved in physiological processes.

Contribution to Secondary Metabolite Formation (indirectly via Trp oxidation)

The oxidation of L-tryptophan, leading to the formation of this compound as an intermediate, is a gateway to the synthesis of a variety of secondary metabolites. While this compound itself is a transient species, its downstream products are significant bioactive molecules.

The primary product of this compound decomposition is N-formylkynurenine, which is subsequently converted to kynurenine. nih.gov The kynurenine pathway further metabolizes kynurenine into several important compounds, including quinolinic acid (a precursor for NAD+ synthesis) and kynurenic acid. wikipedia.org Furthermore, L-tryptophan is a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin. ebi.ac.uknih.gov The diversion of tryptophan into the kynurenine pathway through oxidation can indirectly affect the levels of these other crucial metabolites. frontiersin.org

Role in Protein Modification and Function (Mechanistic Aspects)

Formation on Tryptophan Residues within Proteins

Tryptophan residues within proteins are susceptible to oxidation by reactive oxygen species, leading to the formation of this compound residues. nih.govd-nb.info This modification can occur through reactions with singlet oxygen, hydroxyl radicals, or other oxidants. nih.govresearchgate.net The local protein environment, including the solvent exposure of the tryptophan residue, can influence the rate of its oxidation. The formation of a hydroperoxide on a tryptophan residue represents a significant post-translational modification that can alter the protein's chemical properties. d-nb.info

Consequences for Protein Conformational Changes

Interactive Data Tables

Generation of Other Hydroperoxides within Proteins (e.g., Glycine (B1666218) Hydroperoxide)

The oxidation of tryptophan residues within a protein can initiate a cascade of reactions that leads to the formation of hydroperoxides on other amino acid residues, a process distinct from the direct oxidation of those residues. A notable example of this phenomenon is the generation of glycine hydroperoxide from a tryptophan residue. This transformation involves a multi-step intramolecular process, often initiated by photo-oxidation.

The mechanistic pathway begins with the formation of a tryptophan radical cation, which can be triggered by processes such as photo-induced electron or hydrogen transfer. ku.edunih.gov In the context of proteins like IgG1 antibodies, this electron transfer can occur to disulfide bonds, leading to their reductive cleavage and the formation of thiyl radicals and thiols. ku.edunih.gov

Following its formation, the tryptophan radical cation can undergo a crucial fragmentation step: the cleavage of the αC-βC bond of its side chain. ku.edunih.gov This side-chain fragmentation is a key event that effectively severs the indole group from the polypeptide backbone, leaving behind a glycyl radical at the original tryptophan position. ku.edunih.gov

The resulting glycyl radical is highly reactive. In an oxygen-rich environment, it can readily react with molecular oxygen (O₂) to form a glycylperoxyl radical. ku.edunih.gov This peroxyl radical is then reduced to yield a stable glycine hydroperoxide. ku.edunih.gov The thiols generated from the initial reduction of disulfide bonds can serve as the reductants (hydrogen atom donors) for this final step, completing the conversion pathway from a tryptophan residue to a glycine hydroperoxide. ku.edunih.gov

Research on the monoclonal antibody IgG1 has provided specific examples of this process. Photoirradiation of IgG1 was shown to convert specific tryptophan residues into glycine hydroperoxide. ku.edunih.gov For instance, fragmentation of Trp[191, LC] and Trp[309, HC] resulted in the formation of Gly[191, LC] hydroperoxide and Gly[309, HC] hydroperoxide, respectively. nih.gov This conversion underscores a significant indirect pathway for protein damage, where the initial oxidation of a susceptible tryptophan residue leads to the generation of hydroperoxides at other sites within the protein structure.

Table 1: Transformation of Tryptophan Residues to Glycine Hydroperoxide in IgG1

Radical Chemistry and Interactions of 1 Hydroperoxy L Tryptophan

Generation of Secondary Radicals

The decomposition of 1-hydroperoxy-L-tryptophan can lead to the formation of various secondary radical species. The initial step in the oxidation of L-tryptophan by radicals often involves the abstraction of a hydrogen atom from the indole (B1671886) nitrogen (position 1), resulting in a tryptophanyl radical (Trp•). rsc.org This radical is a critical intermediate that can undergo further reactions.

In the presence of molecular oxygen, the tryptophanyl radical can form a tryptophanyl-peroxyl radical (Trp-OO•). rsc.org The decomposition of this compound itself, particularly under thermal or alkaline conditions, can proceed through a dioxetane intermediate, which upon cleavage, generates N-formylkynurenine (NFK). This process is chemiluminescent.

Furthermore, the reaction of L-tryptophan with hydroxyl radicals (•OH) can lead to the formation of various radical adducts. nih.gov Attack by the hydroxyl radical on the pyrrole (B145914) ring of the indole nucleus tends to promote the formation of intermediates that lead to oxindolylalanines, NFK, and kynurenine (B1673888). nih.gov The presence of metal ions like Fe²⁺ can catalyze Fenton-like reactions, where hydrogen peroxide (H₂O₂) mediates the oxidation of L-tryptophan, proceeding via radical intermediates.

Reaction with Reactive Oxygen Species (ROS)

This compound is both a product of and a reactant with various reactive oxygen species (ROS). Its formation is a key step in the oxidation of L-tryptophan by species like singlet oxygen (¹O₂) and ozone. nih.gov

Singlet Oxygen (¹O₂): The reaction between L-tryptophan and singlet oxygen is a significant pathway to this compound. nih.gov This reaction produces a mixture of cis and trans hydroperoxides as the initial products. nih.gov The rate constant for the reaction of free tryptophan with ¹O₂ is approximately 3 × 10⁷ M⁻¹s⁻¹.

Hydroxyl Radical (•OH): The hydroxyl radical is a highly reactive species that reacts with L-tryptophan at a diffusion-controlled rate. nih.govmdpi.com This reaction can lead to the formation of hydroxylated derivatives, as well as products resulting from the cleavage of the indole ring, such as NFK and kynurenine. nih.gov The reaction is non-specific, with multiple sites on the tryptophan molecule being susceptible to attack. researchgate.net

Superoxide (B77818) Radical (O₂•⁻) and Hydroperoxyl Radical (HOO•): The tryptophanyl radical can react with superoxide or molecular oxygen to form tryptophan hydroperoxide. nih.gov The hydroperoxyl radical (HOO•), the protonated form of superoxide, is a stronger oxidant than O₂•⁻ and can initiate lipid peroxidation. mdpi.comfrontiersin.org Theoretical studies suggest that the reaction of tryptophan with the hydroperoxyl radical is endergonic, in contrast to the highly exergonic reaction with the hydroxyl radical. rsc.org

Ozone (O₃): Direct reaction between L-tryptophan and ozone can also lead to the formation of the indole-cleaved products NFK and kynurenine. nih.gov

The interaction of this compound with these ROS is central to its role in biological systems, contributing to both antioxidant defense mechanisms and oxidative damage pathways.

Thermodynamic and Kinetic Parameters of Radical Reactions

The thermodynamics and kinetics of the reactions involving this compound and its parent compound, L-tryptophan, with various radicals have been the subject of both experimental and computational studies. These parameters provide insight into the feasibility and speed of these reactions.

Theoretical studies using Density Functional Theory (DFT) have elucidated the Gibbs free energies of reaction (ΔG°) and activation (ΔG≠) for the reaction of tryptophan with hydroxyl (•OH) and hydroperoxyl (•OOH) radicals. The reaction with the •OH radical is highly exergonic, with negative ΔG° values for all reaction channels, indicating thermodynamic favorability. researchgate.netrsc.org In contrast, the reaction with the less reactive •OOH radical is endergonic. rsc.org

The reaction of L-tryptophan with •OH is extremely fast, essentially diffusion-controlled, with rate constants approaching 10¹⁰ M⁻¹s⁻¹. mdpi.com This high reactivity makes the reaction non-specific and non-selective. researchgate.net The reaction of L-tryptophan with singlet oxygen (¹O₂) has a rate constant of approximately 3 × 10⁷ M⁻¹s⁻¹. The enzymatic synthesis of this compound by indoleamine 2,3-dioxygenase 1 (IDO1) is also kinetically significant, with a reported rate constant of about 10⁵ M⁻¹s⁻¹.

The table below summarizes some of the key kinetic parameters for the reactions of L-tryptophan with various reactive species.

| Reactant | Reactive Species | Rate Constant (k) | Notes |

| L-Tryptophan | ¹O₂ | ~3 × 10⁷ M⁻¹s⁻¹ | Reaction of free tryptophan. |

| L-Tryptophan | •OH | ~1.3 × 10¹⁰ M⁻¹s⁻¹ mdpi.com | Diffusion-controlled reaction. |

| L-Tryptophan | IDO1/H₂O₂/O₂ | ~10⁵ M⁻¹s⁻¹ | Enzymatic synthesis. |

| cis-WOOH | GPx/Prx | ~10³ M⁻¹s⁻¹ | Scavenging rate by glutathione (B108866) peroxidases/peroxiredoxins. |

| trans-WOOH | GPx/Prx | ~10⁴ M⁻¹s⁻¹ | Scavenging rate by glutathione peroxidases/peroxiredoxins. |

Note: WOOH refers to tryptophan hydroperoxide.

Free Radical Scavenging Capabilities and Reactivity

This compound and its parent molecule, L-tryptophan, can act as free radical scavengers, a role that is intrinsically linked to their reactivity with ROS. Primary antioxidants function by directly reacting with free radicals to produce less reactive species. scielo.org.mx

L-tryptophan has been shown to be effective at inhibiting the generation of radicals in systems containing iron and hydroperoxides. acs.org It is considered one of the amino acids most susceptible to oxidation. nih.gov However, some studies suggest that the antioxidant properties observed for tryptophan in biological systems may be attributable to its metabolites rather than the amino acid itself. rsc.org

The hydroperoxy group of this compound can act as a carrier for reactive oxygen species, influencing redox signaling pathways. The cis-isomer of this compound is particularly noteworthy for its biological reactivity, as it is less efficiently scavenged by antioxidant enzymes like glutathione peroxidases (GPx) and peroxiredoxins (Prx) compared to hydrogen peroxide. This resistance to scavenging allows it to have prolonged signaling activity.

The scavenging capability is highly dependent on the specific radical species. For instance, while the reaction with the highly reactive hydroxyl radical is rapid, the reaction with the less reactive hydroperoxyl radical is not thermodynamically favorable, suggesting that tryptophan may not be an efficient scavenger of peroxyl radicals. rsc.org

Q & A

Q. What biomarkers are most reliable for tracking this compound’s pro-oxidant effects in chronic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products